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Introduction
JNJ-28583867 is a novel psychoactive compound that has demonstrated potential as a

therapeutic agent for depression and wakefulness disorders in preclinical studies. Its unique

mechanism of action, combining histamine H3 receptor antagonism and serotonin transporter

(SERT) inhibition, distinguishes it from traditional antidepressant medications. This technical

guide provides a comprehensive summary of the key preclinical findings for JNJ-28583867,

including its pharmacological profile, in vivo efficacy, and pharmacokinetic properties. The

information is presented to facilitate further research and development of this and similar dual-

action compounds.

Core Pharmacological Profile
JNJ-28583867 is characterized as a potent and selective antagonist of the histamine H3

receptor and a potent inhibitor of the serotonin transporter.[1] This dual activity is believed to

synergistically contribute to its antidepressant and wake-promoting effects.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of JNJ-28583867.

Table 1: In Vitro Binding Affinities[1]
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Target Species Ki (nM)

Histamine H3 Receptor Human 10.6

Serotonin Transporter (SERT) Human 3.7

Dopamine Transporter (DAT) Human >100

Norepinephrine Transporter

(NET)
Human >100

JNJ-28583867 demonstrates over 30-fold selectivity for SERT over DAT and NET.[1]

Table 2: In Vivo Receptor Occupancy in Rat Brain[1]

Dose (s.c.)
Histamine H3 Receptor
Occupancy

SERT Occupancy

<1 mg/kg Significant Significant

Table 3: Effects on Extracellular Neurotransmitter Levels in Rat Cortex[1]

Dose (s.c.)
% Increase in
Serotonin

% Increase in
Norepinephrine

% Increase in
Dopamine

0.3 mg/kg Significant Increase - -

Higher Doses
Dose-dependent

Increase
Smaller Increase Smaller Increase

Table 4: Pharmacokinetic Parameters in Rats[1]

Parameter Value

Oral Bioavailability 32%

Half-life (t1/2) 6.9 hours

Cmax (after 10 mg/kg p.o.) 260 ng/ml
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Signaling Pathways and Mechanism of Action
JNJ-28583867's therapeutic effects are mediated through two primary signaling pathways:

Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic

autoreceptor that negatively regulates the synthesis and release of histamine and other

neurotransmitters. By antagonizing this receptor, JNJ-28583867 disinhibits histaminergic

neurons, leading to increased histamine release in the brain. Elevated histamine levels are

associated with enhanced wakefulness and cognitive function.

Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin

from the synaptic cleft into the presynaptic neuron, thus terminating its signaling. JNJ-
28583867's inhibition of SERT leads to an accumulation of serotonin in the synapse,

enhancing serotonergic neurotransmission. This is a well-established mechanism for the

treatment of depression.

The combination of these two mechanisms is thought to produce a more robust and potentially

faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs)

alone, with the added benefit of promoting wakefulness.
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Dual mechanism of JNJ-28583867.

In Vivo Efficacy Models
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JNJ-28583867 has demonstrated efficacy in several rodent models relevant to depression and

wakefulness.

Mouse Tail Suspension Test
This is a behavioral screening test for potential antidepressant drugs. A reduction in immobility

time is indicative of an antidepressant-like effect. JNJ-28583867 showed a dose-dependent

decrease in immobility in this test, with significant effects observed at oral doses of 3-30 mg/kg.

[1]

Imetit-Induced Drinking in Rats
Imetit is a potent H3 receptor agonist that induces a dipsogenic (drinking) response in rats. The

ability of JNJ-28583867 to block this effect confirms its in vivo functional activity as an H3

receptor antagonist. The compound effectively blocked imetit-induced drinking at

intraperitoneal doses of 3-10 mg/kg.[1]

Sleep-Wake Cycle in Rats
Electroencephalogram (EEG) recordings in rats showed that JNJ-28583867 produced a dose-

dependent increase in the time spent awake, with a corresponding decrease in non-rapid eye

movement (NREM) sleep.[1] It also potently suppressed REM sleep at doses of 1 mg/kg and

higher.[1]

Experimental Protocols
While the full, detailed protocols from the primary publications are not publicly available, the

following are generalized methodologies for the key experiments conducted with JNJ-
28583867.

In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of JNJ-28583867 for the human histamine

H3 receptor and serotonin transporter.

General Protocol:
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Membrane Preparation: Membranes from cells stably expressing the human H3 receptor

or SERT are prepared.

Radioligand Binding: Membranes are incubated with a specific radioligand for the target

receptor (e.g., [3H]-N-α-methylhistamine for H3R, [3H]-citalopram for SERT) and varying

concentrations of JNJ-28583867.

Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The

reaction is then terminated by rapid filtration, and the filters are washed to remove

unbound radioligand.

Quantification: The amount of radioactivity bound to the filters is measured using liquid

scintillation counting.

Data Analysis: The IC50 value (concentration of JNJ-28583867 that inhibits 50% of

specific radioligand binding) is determined and converted to a Ki value using the Cheng-

Prusoff equation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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